molecular formula C7H6N2O4 B155577 Methyl 5-nitropicolinate CAS No. 29682-14-2

Methyl 5-nitropicolinate

Cat. No.: B155577
CAS No.: 29682-14-2
M. Wt: 182.13 g/mol
InChI Key: WBJDJRHSHXTRAT-UHFFFAOYSA-N
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Description

Methyl 5-nitropicolinate, also known as methyl 5-nitro-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H6N2O4. It is a derivative of picolinic acid, where a nitro group is substituted at the 5-position of the pyridine ring. This compound is primarily used in chemical research and has various applications in synthetic chemistry and material science .

Mechanism of Action

Target of Action

Methyl 5-nitropicolinate (MN) is primarily used in the synthesis of amide and amine complexes . The compound’s primary targets are these complex structures, where it plays a crucial role in their formation.

Mode of Action

MN interacts with its targets through a process known as coordination chemistry. The MN-pyridyl parameters have been optimized to find an optimal coordination geometry . This means that the compound is designed to fit perfectly with its target, maximizing its effectiveness.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of amide and amine complexes . These complexes are involved in a wide range of biochemical processes, suggesting that MN could have far-reaching effects on cellular biochemistry.

Result of Action

The result of MN’s action is the successful synthesis of amide and amine complexes . These complexes are crucial for a variety of biochemical processes, suggesting that MN could have a significant impact on cellular function.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-nitropicolinate can change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function are still being studied. Degradation and stability data are essential for understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses could potentially lead to toxic or adverse effects. Threshold effects and toxicity studies are crucial for determining the safe and effective dosage range for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating its role in cellular metabolism and its potential impact on metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for comprehending its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-nitropicolinate can be synthesized through several methods. One common method involves the nitration of methyl picolinate. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Comparison with Similar Compounds

  • Methyl 5-nitro-2-pyridinecarboxylate
  • 5-Nitropicolinic Acid Methyl Ester
  • 5-Nitropyridine-2-carboxylic Acid Methyl Ester

Comparison: Methyl 5-nitropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other nitropyridine derivatives, it exhibits unique reactivity in reduction and substitution reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDJRHSHXTRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499057
Record name Methyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29682-14-2
Record name Methyl 5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-nitropicolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Nitropyridine-2-carboxylic acid (100 g, 0.60 mol) was heated at reflux in methanol (1 L) and sulfuric acid (57 mL) for 5 hours. The reaction mixture was cooled, reduced to half volume in vacuo, and the residue neutralized with a solution of sodium carbonate. The resulting precipitate was filtered to give methyl 5-nitropyridine-2-carboxylate (yield 89%, 98 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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